

# The Role of GPR183 Signaling in Autoimmune Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |
|----------------------|---------------------|-----------|--|--|--|
| Compound Name:       | GPR183 antagonist-2 |           |  |  |  |
| Cat. No.:            | B15602671           | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical regulator of immune cell trafficking and function. Its role in orchestrating the positioning of B cells, T cells, and dendritic cells within secondary lymphoid organs is pivotal for adaptive immunity. However, dysregulated GPR183 signaling, driven by its oxysterol ligands, is increasingly implicated in the pathogenesis of a range of autoimmune diseases, including systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), multiple sclerosis (MS), and inflammatory bowel disease (IBD). This guide provides an in-depth technical overview of the GPR183 signaling pathway, its involvement in autoimmunity, quantitative data on its expression and modulation, and detailed experimental protocols for its investigation, positioning GPR183 as a promising therapeutic target for autoimmune disorders.

## The GPR183 Signaling Axis

GPR183 is a Class A G protein-coupled receptor (GPCR) that is predominantly expressed on various immune cells, including B cells, T cells, dendritic cells (DCs), and macrophages.[1][2] The primary endogenous ligands for GPR183 are oxysterols, which are hydroxylated forms of cholesterol. The most potent of these is  $7\alpha,25$ -dihydroxycholesterol ( $7\alpha,25$ -OHC).[1][3][4]

The synthesis of  $7\alpha,25$ -OHC is a two-step enzymatic process involving cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily B member 1 (CYP7B1).



Gradients of these oxysterols, produced by stromal cells in lymphoid tissues, act as chemoattractants for GPR183-expressing cells, guiding their migration and positioning.

Upon ligand binding, GPR183 couples to inhibitory G proteins (Gαi), leading to the suppression of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] This signaling cascade also results in the mobilization of intracellular calcium and the activation of downstream pathways, such as the MAPK/ERK cascade, which ultimately influence cell migration, survival, and effector functions.[2]

## **GPR183 Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: GPR183 signaling cascade initiated by oxysterol binding.

# **Role in Autoimmune Disease Pathogenesis**

The chemoattractant function of the GPR183-oxysterol axis is crucial for mounting effective immune responses. However, in the context of autoimmunity, this pathway can contribute to the accumulation of pathogenic immune cells in target tissues, thereby driving chronic inflammation and tissue damage.

- Systemic Lupus Erythematosus (SLE): In SLE, an autoimmune disease characterized by the production of autoantibodies, GPR183 expression is altered in peripheral blood T and B cell subsets.[5][6][7] Studies have shown that overall GPR183 expression is reduced in lymphocyte subsets of SLE patients compared to healthy controls.[5][6] This aberrant expression may be linked to disease activity and could be influenced by type I interferon stimulation, a key cytokine in SLE pathogenesis.[5][7] In skin lesions of lupus patients, there is an increase in GPR183-positive immune cells, and local production of 7α,25-OHC by fibroblasts promotes the recruitment of these cells.[8]
- Rheumatoid Arthritis (RA): RA is a chronic inflammatory disorder primarily affecting the joints. While direct data on oxysterol levels in the synovial fluid of RA patients is limited, it is known that the fluid in inflamed joints contains increased levels of cholesterol.[9][10] The development of potent GPR183 antagonists has shown significant therapeutic potential in preclinical models of RA. In a mouse collagen-induced arthritis (CIA) model, a GPR183 antagonist markedly reduced paw and joint swelling, inflammatory cell infiltration, and the expression of pro-inflammatory cytokines.[11][12]
- Multiple Sclerosis (MS): MS is a demyelinating disease of the central nervous system (CNS).
   GPR183 has been found to be upregulated in MS plaques.[13] The GPR183-oxysterol axis is implicated in the migration of encephalitogenic T cells into the CNS. Pharmacological modulation of GPR183 signaling is being explored as a potential therapy to promote remyelination.[13]
- Inflammatory Bowel Disease (IBD): In IBD, which includes Crohn's disease and ulcerative colitis, the expression of GPR183 and the enzymes responsible for producing its oxysterol



ligands are upregulated in the inflamed colon.[14] A single nucleotide polymorphism (SNP) within the GPR183 gene has been associated with an increased risk for IBD and is linked to higher GPR183 surface expression on lymphocytes.[15] The GPR183 pathway is believed to contribute to the formation of inflammatory lymphoid tissue in the gut.[16]

# **Quantitative Data**

Table 1: GPR183 Expression in Immune Cells in

**Autoimmune Disease** 

| Disease State                              | Cell Type                                                 | Change in GPR183<br>Expression                              | Reference        |
|--------------------------------------------|-----------------------------------------------------------|-------------------------------------------------------------|------------------|
| Systemic Lupus<br>Erythematosus (SLE)      | Peripheral Blood<br>Lymphocyte Subsets<br>(T and B cells) | Reduced overall expression compared to healthy controls.[5] | [5][6][7]        |
| Immune cells in skin lesions               | Increased number of GPR183+ cells.[8]                     | [8]                                                         |                  |
| Inflammatory Bowel Disease (IBD)           | Lymphocytes from patients with CC allele of rs9557195     | Higher surface<br>expression compared<br>to TT allele.[15]  | [15]             |
| B and T cells in colon of UC patients      | Increased expression in subsets from diseased tissue.[14] | [14]                                                        |                  |
| COVID-19 (Severe<br>Viral Infection Model) | Macrophages in bronchoalveolar lavage                     | Significantly<br>upregulated.[17][18]<br>[19][20]           | [17][18][19][20] |

**Table 2: Ligand and Antagonist Potency at GPR183** 



| Compound                                       | Туре                      | Assay                     | Potency (EC50<br>/ IC50)                       | Reference |
|------------------------------------------------|---------------------------|---------------------------|------------------------------------------------|-----------|
| 7α,25-<br>dihydroxycholest<br>erol (7α,25-OHC) | Endogenous<br>Agonist     | G protein activation      | EC50: 60 nM                                    | [21]      |
| GTPyS binding                                  | EC50: 140 pM              | [4][22]                   | _                                              |           |
| β-arrestin recruitment                         | EC50: 39.8 nM -<br>200 nM | [22]                      |                                                |           |
| 7α,27-<br>dihydroxycholest<br>erol (7α,27-OHC) | Endogenous<br>Agonist     | β-arrestin<br>recruitment | EC50: 174 nM                                   | [22]      |
| GTPyS binding                                  | EC50: 1.3 nM              | [22]                      |                                                |           |
| NIBR127                                        | Synthetic Agonist         | Ca2+<br>mobilization      | IC50: 196 nM                                   | [23]      |
| GSK682753A                                     | Inverse Agonist           | G protein<br>activation   | IC50: 0.35 μM                                  | [21]      |
| NIBR189                                        | Inverse Agonist           | G protein<br>activation   | IC50: 0.23 μM                                  | [21]      |
| Compound 32                                    | Antagonist                | Not specified             | Efficacious dose<br>in CIA model: 0.1<br>mg/kg | [11][12]  |

# Experimental Protocols Chemotaxis Assay for GPR183-Expressing Cells

This protocol outlines a common method for assessing the migration of GPR183-expressing immune cells towards an oxysterol gradient using a transwell system.

Objective: To quantify the chemotactic response of GPR183-expressing cells to its ligand,  $7\alpha,25$ -OHC.



#### Materials:

- GPR183-expressing cells (e.g., primary lymphocytes, transfected cell line)
- Chemotaxis medium (e.g., RPMI with 0.5% BSA)
- 7α,25-dihydroxycholesterol (7α,25-OHC)
- Transwell inserts (e.g., 5 μm pore size for lymphocytes)
- 24-well companion plates
- Flow cytometer or cell counter

#### Methodology:

- Cell Preparation:
  - Culture GPR183-expressing cells to the desired density.
  - Harvest and wash the cells with chemotaxis medium.
  - Resuspend the cells in chemotaxis medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Assay Setup:
  - $\circ$  Prepare serial dilutions of 7 $\alpha$ ,25-OHC in chemotaxis medium in the lower chambers of the 24-well plate. Include a medium-only control.
  - Place the transwell inserts into the wells.
  - $\circ$  Add 100 µL of the cell suspension to the upper chamber of each insert.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
- Quantification of Migration:



- Carefully remove the transwell inserts.
- Collect the cells that have migrated to the lower chamber.
- Count the migrated cells using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer.
- Data Analysis:
  - Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the medium-only control.
  - Plot the chemotactic index against the concentration of  $7\alpha$ ,25-OHC.



Click to download full resolution via product page

Caption: Workflow for a transwell-based chemotaxis assay.

## **Calcium Flux Assay**

This protocol describes how to measure changes in intracellular calcium concentration in response to GPR183 activation.

Objective: To assess the functional activation of GPR183 by measuring ligand-induced calcium mobilization.

#### Materials:

GPR183-expressing cells



- Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-3 AM)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- 7α,25-OHC
- GPR183 antagonist (optional)
- Flow cytometer or fluorescence plate reader with kinetic reading capabilities

#### Methodology:

- · Cell Loading:
  - Harvest GPR183-expressing cells and resuspend them in assay buffer.
  - $\circ$  Load the cells with a calcium-sensitive dye (e.g., 1-5  $\mu$ M Indo-1 AM) and incubate at 37°C for 30-60 minutes in the dark.[25]
  - Wash the cells to remove excess dye and resuspend in fresh assay buffer.
- Assay Measurement:
  - Acquire a baseline fluorescence reading of the cell suspension for 30-60 seconds.
  - Add 7α,25-OHC to the cell suspension while continuously recording the fluorescence signal.
  - Continue recording for several minutes to capture the full calcium response (peak and return to baseline).
  - For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.
- Data Analysis:
  - For ratiometric dyes like Indo-1, calculate the ratio of fluorescence at the calcium-bound and calcium-free emission wavelengths.



- For single-wavelength dyes like Fluo-3, measure the change in fluorescence intensity over time.
- Plot the fluorescence ratio or intensity as a function of time to visualize the calcium flux.
- Quantify the response by measuring the peak fluorescence or the area under the curve.



Click to download full resolution via product page

Caption: Workflow for a calcium flux assay.



### **Conclusion and Future Directions**

The GPR183 signaling pathway is a key player in the intricate dance of immune cell migration that underlies both protective immunity and autoimmune pathology. The compelling evidence linking dysregulated GPR183 signaling to a variety of autoimmune diseases has established it as a high-value therapeutic target. The development of small molecule antagonists that can effectively block the pro-inflammatory actions of the GPR183-oxysterol axis offers a promising new avenue for the treatment of these debilitating conditions. Future research should focus on further elucidating the downstream signaling events and the cell-type-specific roles of GPR183 in different autoimmune contexts. Additionally, exploring the therapeutic potential of modulating oxysterol metabolism could provide alternative strategies for targeting this critical pathway. The continued investigation of GPR183 will undoubtedly pave the way for novel and more targeted therapies for patients suffering from autoimmune diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GPR183 Wikipedia [en.wikipedia.org]
- 2. GPR183 (human) [phosphosite.org]
- 3. Oxysterols direct immune cell migration through EBI2 PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Abnormal lower expression of GPR183 in peripheral blood T and B cell subsets of systemic lupus erythematosus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Synovial fluid lipids in rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 11. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Modulation of GPR183 signaling shows potential for remyelination therapy | BioWorld [bioworld.com]
- 14. Frontiers | CD4+-mediated colitis in mice is independent of the GPR183 and GPR18 pathways [frontiersin.org]
- 15. A single nucleotide polymorphism in the gene for GPR183 increases its surface expression on blood lymphocytes of patients with inflammatory bowel disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biased agonism and allosteric modulation of G protein-coupled receptor 183 a 7TM receptor also known as Epstein–Barr virus-induced gene 2 PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Chemotaxis Assay National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bu.edu [bu.edu]
- To cite this document: BenchChem. [The Role of GPR183 Signaling in Autoimmune Disease Pathogenesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602671#role-of-gpr183-signaling-in-autoimmune-disease-pathogenesis]

#### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com